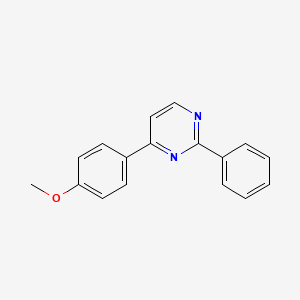

2-Phenyl-4-(4-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-20-15-9-7-13(8-10-15)16-11-12-18-17(19-16)14-5-3-2-4-6-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMKNFSRFBTSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The copper-catalyzed method involves a one-pot, three-component reaction between amidine hydrochlorides, benzyl alcohols, and substituted ethanol derivatives under aerobic conditions. For example, the synthesis of 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine (4d) employs benzamidine hydrochloride, 4-methoxybenzyl alcohol, and 1-phenylethanol in the presence of Cu(OAc)₂ (10 mol%) and KOH (3 equiv) in toluene at 110°C for 24 hours. The reaction proceeds via sequential oxidation of alcohols to aldehydes, followed by condensation with the amidine and cyclization to form the pyrimidine core.

Key Reaction Parameters:

-

Catalyst : Cu(OAc)₂ (10 mol%)

-

Base : KOH (3 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 24 hours

Substrate Scope and Limitations

This method reliably produces 2,4,6-trisubstituted pyrimidines, as demonstrated by the 85% yield of 4d. However, achieving disubstitution at the 2- and 4-positions (as in the target compound) would require suppressing the incorporation of a third substituent at the 6-position. Experimental data suggest that the 6-substituent originates from the ethanol derivative (e.g., 1-phenylethanol). Replacing 1-phenylethanol with a non-participatory alcohol or adjusting stoichiometry could theoretically yield 2-phenyl-4-(4-methoxyphenyl)pyrimidine, though such modifications remain untested in the literature.

Characterization Data for Analogous Compounds:

β-Keto Ester Cyclization with Amidines

Patent Methodology and Conditions

A patent-described approach synthesizes 4-hydroxypyrimidines via cyclization of β-keto esters with amidines or urea derivatives in high-boiling solvents like DMF or DMSO. For instance, 2-amino-4-hydroxy-6-methylpyrimidine is obtained from methyl acetoacetate and guanidine hydrochloride at 120°C for 4 hours. While this method produces 4-hydroxy intermediates, subsequent functionalization (e.g., hydroxyl-to-aryl substitution) would be necessary to access this compound.

Key Reaction Parameters:

-

Catalyst : None (base- and acid-free)

-

Solvent : DMF

-

Temperature : 120°C

-

Time : 4–12 hours

Characterization Data for 4-Hydroxy Intermediates:

Comparative Analysis of Methods

Efficiency and Practicality

-

Copper-Catalyzed Method : Offers direct access to trisubstituted pyrimidines but requires optimization for disubstituted targets. The need for aerobic conditions and stoichiometric base may complicate scalability.

-

β-Keto Ester Cyclization : Produces 4-hydroxypyrimidines in high yields but necessitates additional steps to install the 4-methoxyphenyl group.

Substrate Flexibility

-

The copper-catalyzed route accommodates diverse benzyl alcohols and amidines, enabling structural variation at the 2-, 4-, and 6-positions.

-

The β-keto ester method is limited to 4-hydroxy derivatives unless coupled with post-synthetic modifications.

Proposed Synthetic Route for this compound

Adaptation of Copper-Catalyzed Method

-

Starting Materials :

-

Amidine hydrochloride: Benzamidine hydrochloride (2-phenyl source)

-

Benzyl alcohol: 4-Methoxybenzyl alcohol (4-methoxyphenyl source)

-

Ethanol derivative: Methanol (to minimize 6-substitution)

-

-

Reaction Conditions :

-

Reduce 1-phenylethanol stoichiometry or replace with methanol.

-

Monitor reaction progression via TLC to detect disubstituted products.

-

Functionalization of 4-Hydroxypyrimidine

-

Intermediate Synthesis : Prepare 2-phenyl-4-hydroxypyrimidine via β-keto ester cyclization.

-

Aryl Coupling : Employ Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under palladium catalysis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: Formation of corresponding phenolic derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, anticancer, and antiviral properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to exert its effects . The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents at positions 2 and 3. Key structural analogues include:

Key Observations:

- Solubility and Reactivity: The methoxy group in this compound improves aqueous solubility compared to bromo or cyano analogues, which are more lipophilic .

- Biological Activity: Anticancer Potential: Derivatives with 4-(4-methoxyphenyl) groups (e.g., compound 4d in ) exhibit dual PI3K/AKT inhibition, showing IC₅₀ values <1 µM against MCF-7 and K562 cell lines . Antimicrobial Activity: Piperazine-substituted analogues (e.g., 4a in ) demonstrate moderate activity against bacterial strains, likely due to enhanced membrane penetration from the methoxy group . Neuroprotection: A structurally complex pyrazolo-triazolo-pyrimidine with a 4-methoxyphenyl moiety () counteracts Alzheimer’s-associated neuronal damage, suggesting neuroprotective synergy with aromatic substituents .

Spectral and Physicochemical Data

- IR Spectroscopy: Free amino groups in pyrimidines exhibit characteristic IR bands at 3456–3182 cm⁻¹, while methoxy groups show C-O stretching near 1250 cm⁻¹ .

- ¹H NMR: Methoxy protons resonate as singlets at δ 3.8–4.0 ppm, whereas aromatic protons in the 4-methoxyphenyl group appear as doublets at δ 6.8–7.2 ppm .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Phenyl-4-(4-methoxyphenyl)pyrimidine?

Answer:

The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. Key steps include:

- Cyclocondensation : Reacting a β-diketone or enamine with a guanidine derivative under basic conditions to form the pyrimidine core .

- Substitution : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, palladium-catalyzed cross-coupling with 4-methoxybenzene boronic acid .

- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity). Common solvents include ethanol or ethyl acetate .

Basic: How is structural integrity confirmed for this compound?

Answer:

A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and pyrimidine protons (δ 8.5–9.0 ppm) .

- ¹³C NMR : Confirms the pyrimidine ring carbons (δ 155–165 ppm) and methoxy carbon (δ 55 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₁₇H₁₅N₂O: 275.1184) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

Yield optimization requires systematic adjustments:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency. Yields may vary by 15–30% depending on ligand choice .

- Temperature Control : Higher temperatures (80–100°C) accelerate coupling but may increase side products. Microwave-assisted synthesis can improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while toluene improves Suzuki coupling .

- Workup Strategies : Use quenching agents (e.g., Na₂S₂O₃) to remove excess halides and reduce purification losses .

Advanced: How should researchers address contradictory biological activity data?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Purity Validation : Re-analyze compounds via HPLC (>99% purity) to exclude degradants or isomers .

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

- Target Selectivity Profiling : Use kinase or receptor panels to rule off-target effects. For example, compare activity against PI3K isoforms or cytochrome P450 enzymes .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

Advanced: What key considerations apply to structure-activity relationship (SAR) studies?

Answer:

SAR studies require systematic structural modifications and rigorous data analysis:

- Core Modifications : Replace the pyrimidine ring with pyridine or triazine to assess ring flexibility .

- Substituent Effects : Vary the 4-methoxyphenyl group (e.g., halogenated or alkylated analogs) to study electronic and steric impacts .

- Biological Assays : Use orthogonal assays (e.g., cell viability + target phosphorylation) to validate mechanism .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Advanced: How can crystallization improve compound characterization?

Answer:

Single-crystal X-ray diffraction provides definitive structural

- Crystallization Conditions : Use slow evaporation in solvent mixtures (e.g., CHCl₃:MeOH, 3:1). Crystals may form in 7–14 days .

- Conformational Analysis : Assess ring puckering (e.g., half-chair vs. boat conformation in pyrimidine derivatives) .

- Intermolecular Interactions : Identify hydrogen bonds (C–H···O/N) or π-stacking to explain solubility or stability trends .

Advanced: What analytical methods resolve data contradictions in spectroscopic studies?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Dynamic NMR : Detect rotamers or conformational exchange in methoxy or phenyl groups .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of heteroatoms (e.g., nitrogen in the pyrimidine ring) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-(4-fluorophenyl) analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.